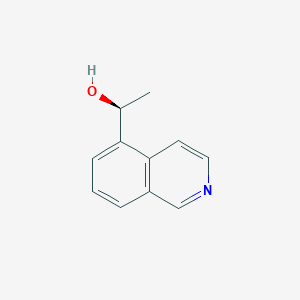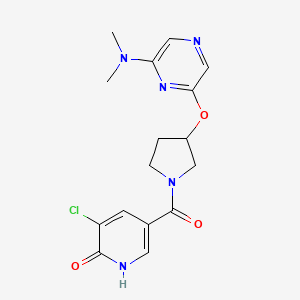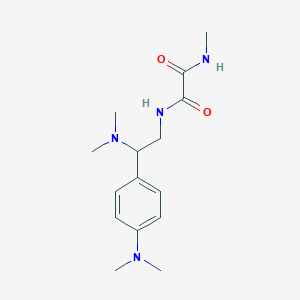
2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H21ClFN3O2S and its molecular weight is 385.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Material Synthesis and Characterization
The compound has been involved in the synthesis and characterization of materials with specific structural and functional properties. For example, studies have demonstrated its use in the creation of novel compounds through click chemistry approaches, which are significant in materials science for their stability and versatility. These synthesized compounds are characterized using various spectroscopic and analytical techniques to confirm their structure and evaluate their stability, which is crucial for their application in further research and development (Govindhan et al., 2017).
Biological and Pharmacokinetic Studies
Research has extended into exploring the biological activities of these compounds, including cytotoxicity assessments and binding analyses with human serum albumin. Such studies are foundational in understanding the pharmacokinetic nature of these compounds for further biological applications. The molecular docking studies associated with these compounds provide insights into their potential interactions with biological molecules, indicating their relevance in drug discovery and development (Govindhan et al., 2017).
Neuroprotective Activities
Compounds synthesized from "2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride" have been evaluated for their neuroprotective activities. Research in this area focuses on the potential of these compounds to protect neural cells from oxidative stress and other forms of cellular damage, which is crucial for developing treatments for neurological conditions such as stroke and neurodegenerative diseases. The evaluation of neuroprotective activities involves both in vitro and in vivo studies, providing a comprehensive understanding of the therapeutic potential of these compounds (Gao et al., 2022).
Antimicrobial and Antifungal Activities
The synthesized derivatives have shown promising results in antimicrobial and antifungal screening. Such activities are crucial in addressing the growing concern of antimicrobial resistance. The exploration of new compounds with potent antimicrobial and antifungal properties can lead to the development of novel therapeutics to combat infectious diseases. The structure-activity relationship studies of these compounds contribute to understanding the molecular basis of their antimicrobial and antifungal activities, guiding the design of more effective agents (Mermer et al., 2018).
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S.ClH/c1-13-12-24-16(19-13)10-20-6-8-21(9-7-20)17(22)11-23-15-5-3-2-4-14(15)18;/h2-5,12H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXUCJNPYSUHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769499.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2769501.png)
![2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2769502.png)
![2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769503.png)
![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2769505.png)




![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)


![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)